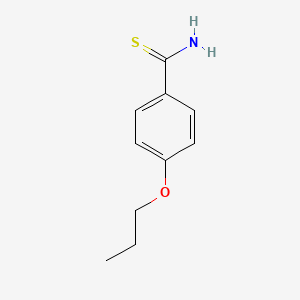4-Propoxybenzene-1-carbothioamide
CAS No.: 60758-95-4
Cat. No.: VC2010919
Molecular Formula: C10H13NOS
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60758-95-4 |
|---|---|
| Molecular Formula | C10H13NOS |
| Molecular Weight | 195.28 g/mol |
| IUPAC Name | 4-propoxybenzenecarbothioamide |
| Standard InChI | InChI=1S/C10H13NOS/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h3-6H,2,7H2,1H3,(H2,11,13) |
| Standard InChI Key | LAZWLBJBNOPJQW-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=S)N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=S)N |
Introduction
Chemical Structure and Identification
4-Propoxybenzene-1-carbothioamide is an organic compound with the molecular formula C₁₀H₁₃NOS and a molecular weight of 195.28 g/mol. The compound features a propoxy group (-OCH₂CH₂CH₃) at the para position of a benzene ring, with a carbothioamide group (-C(=S)NH₂) attached at position 1. This structural arrangement contributes to its unique chemical properties and potential biological activities.
Chemical Identifiers
The compound can be identified through various chemical identifiers as summarized in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Number | 60758-95-4 |
| Molecular Formula | C₁₀H₁₃NOS |
| Molecular Weight | 195.28 g/mol |
| IUPAC Name | 4-propoxybenzenecarbothioamide |
| Standard InChI | InChI=1S/C10H13NOS/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h3-6H,2,7H2,1H3,(H2,11,13) |
| Standard InChIKey | LAZWLBJBNOPJQW-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=S)N |
| PubChem Compound ID | 3261290 |
Structural Representation
The compound consists of a benzene ring with a propoxy group at the para position (position 4) and a carbothioamide group at position 1. The carbothioamide functional group contains a carbon-sulfur double bond and an amino group, distinguishing it from carboxamides which contain a carbon-oxygen double bond instead .
Physical Properties
The physical properties of 4-Propoxybenzene-1-carbothioamide are crucial for understanding its behavior in various chemical environments and potential applications. While comprehensive experimental data on this specific compound is limited in the current literature, predictive models and analytical techniques provide valuable insights.
Predicted Collision Cross Section Data
Collision Cross Section (CCS) values are important in mass spectrometry analysis, particularly for compound identification and structural characterization. Table 2 presents the predicted CCS values for 4-Propoxybenzene-1-carbothioamide across various adduct forms:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.07908 | 142.1 |
| [M+Na]⁺ | 218.06102 | 153.3 |
| [M+NH₄]⁺ | 213.10562 | 150.9 |
| [M+K]⁺ | 234.03496 | 145.0 |
| [M-H]⁻ | 194.06452 | 144.8 |
| [M+Na-2H]⁻ | 216.04647 | 147.9 |
| [M]⁺ | 195.07125 | 144.8 |
| [M]⁻ | 195.07235 | 144.8 |
Analytical Characterization
The analytical characterization of 4-Propoxybenzene-1-carbothioamide is essential for confirming its identity and purity. Various spectroscopic and chromatographic techniques can be employed for this purpose.
Spectroscopic Analysis
Standard spectroscopic techniques for characterizing 4-Propoxybenzene-1-carbothioamide include:
-
Infrared (IR) Spectroscopy: Expected characteristic absorption bands include:
-
N-H stretching vibrations around 3300-3400 cm⁻¹
-
C=S stretching around 1050-1200 cm⁻¹
-
C-O-C stretching for the propoxy group around 1200-1250 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the propoxy chain protons, aromatic ring protons, and the NH₂ protons of the carbothioamide group
-
¹³C NMR would display signals for the carbothioamide carbon (around 180-190 ppm), aromatic carbons, and propoxy chain carbons
-
-
Mass Spectrometry:
-
The molecular ion peak would be expected at m/z 195, with characteristic fragmentation patterns
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) methods could be adapted from those developed for similar compounds to assess the purity of 4-Propoxybenzene-1-carbothioamide. The related compound 4-Propoxybenzene-1,2-diamine has been analyzed using reverse phase HPLC methods with simple mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) .
Related Compounds
Understanding the structural relatives of 4-Propoxybenzene-1-carbothioamide provides additional context for its properties and potential applications.
Positional Isomers
Two key positional isomers of 4-Propoxybenzene-1-carbothioamide have been identified in the chemical literature:
-
2-Propoxybenzene-1-carbothioamide (CID 21257479):
-
3-Propoxybenzene-1-carbothioamide (VCID: VC20180283):
-
Features the propoxy group at the meta position
-
Same molecular formula and molecular weight as the para isomer
-
May exhibit different reactivity patterns and biological properties compared to the para and ortho isomers
-
Structural Variants
Other structurally related compounds include:
-
4-Propoxybenzamide: The oxygen analog of 4-Propoxybenzene-1-carbothioamide, where the C=S group is replaced with C=O.
-
4-Propoxybenzene-1,2-diamine: A related compound with a different functional group, which has been studied for various applications .
Future Research Directions
Based on the current state of knowledge regarding 4-Propoxybenzene-1-carbothioamide, several promising research directions can be identified:
-
Comprehensive Physical Property Characterization: Experimental determination of physical properties including melting point, solubility parameters, and spectroscopic profiles.
-
Optimization of Synthesis Methods: Development of more efficient and environmentally friendly synthetic routes, potentially utilizing modern catalytic approaches.
-
Biological Activity Screening: Systematic evaluation of potential biological activities, particularly in areas where other carbothioamide derivatives have shown promise.
-
Structure-Activity Relationship Studies: Comparative analysis with positional isomers and other structural variants to establish structure-activity relationships.
-
Materials Science Applications: Investigation of potential applications in materials science, such as coordination chemistry with metals or incorporation into larger functional materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume